The table below summarizes the available experimental data on the hydrolysis of trifloxystrobin.
| Property | Value | Experimental Conditions | Source / Reference |
|---|---|---|---|
| Hydrolysis Half-life (pH 7) | 11.4 weeks (approx. 79.8 days) | Temperature: 27°C | [1] |
| Hydrolysis Half-life (pH 9) | 27 hours (approx. 1.1 days) | Temperature: Not specified (ambient) | [1] |
| Hydrolysis Half-life (pH 5) | Stable (no significant hydrolysis) | Temperature: Not specified (ambient) | [1] |
| Major Degradation Product | TFS-acid (with EE conformation) | Process: Hydrolysis | [2] |
| Photolysis Half-life in Water | 0.7 - 1.3 days (Summer, environmental) | Condition: Aquatic photolysis | [2] |
| 31.5 hours (lab) | Condition: Photolysis in water | [1] |
The following section outlines the general methodologies used to generate the data in the tables above, based on descriptions from the scientific literature.
This methodology is used to determine the half-lives at different pH levels [2] [1].
This describes how the soil mobility potential is assessed [2].
The diagram below illustrates the primary degradation pathway of this compound in the environment and the logical flow of experiments to study it.
Diagram of this compound's degradation pathways and key testing methodologies.
The table below summarizes the core identification and key physicochemical properties of the metabolite [1] [2] [3].
| Property | Value / Description |
|---|---|
| Common Name | Trifloxystrobin metabolite CGA 321113; (E,E)-trifloxystrobin acid [2] [3] |
| CAS RN | 252913-85-2 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₇F₃N₂O₄ [1] [2] [3] |
| Molecular Weight | 394.34 g/mol [1] [3] |
| IUPAC Name | (2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid [2] |
| CAS Name | ((E,E)-methoxyimino-[2-[1-(3-trifluoromethylphenyl)-ethylideneaminooxymethyl]-phenyl]acetic acid) [2] [3] |
| Water Solubility (20°C, pH 7) | 21000 mg/L (High) [2] |
| Vapour Pressure (20°C) | 5.50 x 10⁻³ mPa (Low volatility) [2] |
The environmental profile of CGA 321113 is critical for regulatory risk assessments. The following data is based on EU evaluation for regulatory purposes [2].
| Parameter | Value | Interpretation |
|---|---|---|
| Photolysis in Water (DT₅₀ at pH 7) | 1.7 days | Moderately fast [2] |
| Hydrolysis in Water (DT₅₀ at 20°C, pH 7) | Stable | Not readily hydrolyzed [2] |
| Aerobic Soil Degradation (Lab DT₅₀) | 122.4 days | Persistent [2] |
| Aerobic Soil Degradation (Field DT₅₀) | 70 days | Moderately persistent [2] |
| Water-Sediment System (DT₅₀) | 388 days | Very stable [2] |
The following diagram illustrates the formation and primary concerns associated with CGA 321113, as identified in the regulatory assessment:
The assessment identified several data gaps and concerns [4]:
While a specific protocol for CGA 321113 alone was not detailed, the following workflow generalizes the process for determining the sum of this compound and its acid metabolite (CGA 321113) in crops, as described in a dissipation study [5]:
Strobilurins, also known as Quinone outside Inhibitors (QoIs), are a major class of fungicides widely used in agriculture. Their name derives from the natural antifungal compounds first isolated from the wood-rotting mushroom Strobilurus tenacellus [1] [2]. Since the introduction of the first synthetic strobilurin, azoxystrobin, in 1996, this group has become a cornerstone of modern crop protection, accounting for a significant portion of the global fungicide market [3] [4] [1].
Core Mechanism of Action These fungicides share a highly specific mode of action. They inhibit mitochondrial respiration in fungal cells by binding to the Qo site (quinone outer site) of cytochrome b in the cytochrome bc₁ complex (Complex III) [5] [6] [2]. This binding blocks electron transfer between cytochrome b and cytochrome c₁, which disrupts cellular energy production by inhibiting adenosine triphosphate (ATP) synthesis via oxidative phosphorylation [3] [2]. The following diagram illustrates this process and the primary fungal resistance pathways.
Diagram 1: Strobilurin fungicides inhibit mitochondrial Complex III, blocking ATP production. Fungi can resist via Alternative Oxidase (AOX) to bypass inhibition, or through detoxification and efflux mechanisms.
The high specificity of strobilurins makes them extremely effective but also renders them susceptible to resistance development. Major resistance mechanisms identified in fungal pathogens are summarized below.
Table 1: Key Mechanisms of Fungal Resistance to Strobilurin Fungicides
| Mechanism | Genetic Basis / Key Feature | Functional Consequence | Example Pathogens |
|---|---|---|---|
| Target-Site Mutation (G143A) [7] | Single nucleotide change in cytochrome b gene; glycine to alanine substitution at position 143 [6] [7]. | Vastly reduces fungicide binding; leads to qualitative (complete) control failure [2] [7]. | Blumeria graminis, Plasmopara viticola [7]. |
| Alternative Oxidase (AOX) Pathway [5] | Upregulation of the AOX gene, enabling a cyanide-resistant respiratory pathway [5]. | Bypasses the blocked Complex III, allowing limited electron flow and ATP production [5]. | Moniliophthora perniciosa [5]. |
| Efflux Pumps & Detoxification [5] | Upregulation of genes encoding efflux transporters and detoxifying enzymes (e.g., cytochrome P450s) [5]. | Reduces intracellular fungicide concentration and alleviates oxidative stress [5]. | Plasmopara viticola, Colletotrichum gloeosporioides [5]. |
| Metabolic Reprogramming [5] | Transcriptional changes favoring catabolic pathways (glyoxylate cycle, fatty acid degradation) while repressing anabolism [5]. | Compensates for reduced ATP production by utilizing alternative energy sources [5]. | Moniliophthora perniciosa [5]. |
Strobilurins can be degraded through both biotic (microbial) and abiotic processes. Understanding their environmental behavior is crucial for assessing their ecotoxicity and developing remediation strategies.
Table 2: Characteristics and Degradation of Selected Strobilurin Fungicides
| Fungicide | Key Characteristics | Primary Degradation Pathways & Key Metabolites | Environmental Notes |
|---|
| Azoxystrobin [3] | Broad-spectrum; some systemic movement; frequently detected in food and environment [3] [2]. | Photolysis: Major pathway. Metabolite: R234886 [3]. Hydrolysis: Ester moiety cleavage, faster under alkaline conditions [3]. Biodegradation: By bacterial genera (Bacillus, Pseudomonas, etc.) [3]. | Low solubility; hydrolytically stable; potential risk to aquatic and soil organisms [3]. | | Pyraclostrobin [3] | - | Dissipation is faster in wet, sludge-amended soil. Degrades more rapidly in water via UV photolysis than sunlight [3]. | - | | Trifloxystrobin [3] | - | Photolysis is the main degradation pathway in the field. This compound acid is a key metabolite found in soil [3]. | - | | Kresoxim-methyl [3] | - | Readily forms acid metabolites in aqueous conditions. Degradation rate is significantly influenced by temperature, pH, and light [3]. | - |
While the search results do not contain step-by-step laboratory manuals, they provide a framework for the key methodologies used in resistance studies. The general workflow for such an investigation is shown below.
Diagram 2: An experimental workflow for elucidating strobilurin resistance mechanisms in fungi, integrating phenotypic assays with genomic and transcriptomic analyses.
Based on this framework, here are the core methodological approaches:
Strobilurin fungicides are critically important QoI inhibitors whose high efficacy is challenged by their high resistance risk. The core scientific knowledge and experimental framework provided should equip you to delve deeper into this area. To obtain the specific, detailed laboratory protocols you need, I suggest you:
The environmental persistence of trifloxystrobin is influenced by soil type, climate, and microbial activity. The following table summarizes key half-life data from various studies.
Table 1: Measured Degradation Half-Lives of this compound
| Matrix/Context | Half-Life (Range) | Experimental Conditions / Notes | Source |
|---|---|---|---|
| Soil (Laboratory) | 1.8 - 2.3 days | In-vitro, dark conditions; degradation best explained by two-compartment first + first-order kinetics. [1] | |
| Soil (Field) | 1.9 - 16 days (Mean: 5.4 days) | Field studies across various soils; indicates low environmental persistence and leaching potential. [2] |
| Water (Photolysis) | 0.7 - 1.3 days (Environmental) 31.5 hours (Aqueous, pH 7, 25°C) | Summer, irrespective of latitude. Initial reaction is E to Z isomerization. [1] [2] | | | Water (Hydrolysis) | 11.4 weeks (pH 7) 27 hours (pH 9) | Stable at pH 5. [2] | | | Edible Roses (Field) | 1.2 - 2.7 days | Dissipation in rose petals followed first-order kinetics. [3] | | | Wheat (Field) | 1.9 - 4.0 days | Dissipation in wheat grains followed first-order kinetics. [4] | | | Soil (Microcosm Lab Study) | Most rapid dissipation among tested pesticides | Compared to pendimethalin and oxyfluorfen; dissipation enhanced by organic amendments. [5] | |
The primary degradation pathway for this compound in the environment is hydrolysis, leading to the formation of its major metabolite, This compound acid (TFS-acid or CGA321113) [1] [3]. This metabolite has an EE conformation and possesses different environmental properties compared to the parent compound [1].
Key Comparative Properties:
The following diagram illustrates the primary degradation pathways and key processes in soil and water.
Figure 1: Primary environmental degradation pathways of this compound in soil and aquatic systems, highlighting hydrolysis as the key process leading to the major metabolite, TFS-Acid.
A standard laboratory approach involves studying in-vitro biodegradation under dark conditions to exclude photolytic effects. One key study determined that the degradation kinetics of this compound in soils from different geographical origins were best explained by a two-compartment first + first-order rate model [1].
Key Methodological Steps:
The adsorption rate kinetics of this compound and TFS-acid can be determined using linear and Freundlich isotherms.
Key Findings:
Recent methodological improvements focus on efficient extraction from soil matrices. A 2025 study compared the traditional QuEChERS method with the newer QuEChERSER mega-method.
Table 2: Comparison of Soil Extraction Methods for Pesticide Analysis
| Aspect | QuEChERS Method | QuEChERSER Mega-Method |
|---|---|---|
| Principle | Quick, Easy, Cheap, Effective, Rugged, Safe | Enhanced to be more "Efficient and Robust" |
| Polarity Range | Standard range | Captures a wider range of analyte polarities |
| Efficiency | Effective, but performance varies by compound | Proven more efficient for many compounds |
| Resource Use | Standard | Requires less time and fewer resources |
| Application | Widely validated for various matrices | Validated for environmental contaminants, veterinary drugs, and pesticides in soils [5] |
For the persistence study of this compound, a microcosm experiment can be performed. Soil is treated with the fungicide and incubated in dark chambers at room temperature. The concentration is then monitored over time (e.g., 21 days) using UHPLC-MS/MS. [5]
Based on the compiled data, the environmental profile of this compound can be summarized as follows:
| Aspect | Classification / Finding | Key Observations |
|---|---|---|
| Carcinogenicity | Not Classified as Carcinogenic [1] | No tumorigenic effects observed in long-term dietary studies in rats and mice [1]. |
| Mutagenicity | Mostly Negative (with one positive in vitro result) [1] | Positive in Chinese Hamster V79 cells at cytotoxic doses; negative in other mutagenicity studies [1]. |
| Repeat-Dose Toxicity | Liver as Primary Target [1] | Increased liver weight, hepatocellular hypertrophy (cell enlargement), and necrosis across rats, mice, and dogs [1]. |
| Developmental & Reproductive Toxicity | No Increased Sensitivity | No evidence of qualitative or quantitative increased sensitivity in fetuses or pups. Developmental effects (e.g., fused sternabrae in rabbits) only at high doses that also caused maternal toxicity [1]. |
| Neurotoxicity | Negative | No neurotoxic signs in acute or repeated-dose studies [1]. |
Regulatory reviews conclude that this compound does not pose a genotoxic or carcinogenic threat to mammals under expected exposure conditions.
The carcinogenicity classification is supported by standard regulatory studies:
For a visual summary of the key methodologies used to establish the toxicological profile of a compound like this compound, see the workflow below.
> Experimental workflow for assessing mammalian toxicity and carcinogenicity, from initial screening to final regulatory classification.
Trifloxystrobin contains two oxime linkages, each with a double bond that restricts rotation, giving rise to geometrical (E/Z) isomerism [1] [2]. The E-Z system describes the absolute stereochemistry based on the priority of substituents on each carbon of the double bond [3] [4].
The relationship between the isomers and their transformation can be visualized as follows:
Isomer transformation pathway triggered by sunlight.
The EE-isomer is not only the primary active component in formulations but also distinct in its biological and toxicological profile.
| Property | Description of EE-Isomer |
|---|---|
| Fungicidal Activity | Highest biological activity against target fungi; other isomers are "significantly less effective or even inactive" [1] [7]. |
| Acute Toxicity (Zebrafish) | Shows strong enantioselective acute toxicity (LC₅₀: 0.68 mg/L); other isomers did not cause significant mortality in tested concentrations [7]. |
| Developmental Toxicity | Causes significant cardiac abnormalities and gene expression changes related to heart development in zebrafish embryos; effect not observed with other isomers [7]. |
| Environmental Fate | Undergoes photoisomerization to other forms in the environment; also hydrolyzes to form acid metabolites (e.g., EE-acid) which can be more persistent [1] [6] [5]. |
A research study provides a detailed protocol for the hydrolysis, purification, and characterization of all four geometric isomers of this compound and their acid metabolites [5].
The general workflow for this analysis is outlined below:
Analytical workflow for characterizing this compound isomers.
The distinct behaviors of this compound's isomers have critical implications for environmental risk assessment.
This compound is a widely used strobilurin fungicide. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of cytochrome b [1]. For residue analysis, it is crucial to account for both the parent compound and its primary metabolite, This compound acid (TFSA) [2] [3].
The typical analytical technique for these compounds is High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water, modified with acids like phosphoric or formic acid (for MS-compatibility), is commonly employed [2] [4].
This protocol is adapted from validated methods used for the analysis of cucumbers and animal-derived products [2] [3].
The following diagram illustrates the sample preparation and analysis workflow:
The specific conditions below should be optimized for your instrument.
The QuEChERS method coupled with HPLC-MS/MS has been rigorously validated in multiple studies. The tables below summarize key performance metrics.
| Matrix | Analytes | Spiked Levels (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Citation |
|---|---|---|---|---|---|---|
| Cucumber | This compound & TFSA | 0.01, 0.1, 0.3, 1.0 | 85 - 103 | ≤ 4.8 | 0.01 | [2] |
| Milk | This compound & TFSA | Not Specified | 81 - 100 | 3 - 10 | 0.001 | [3] |
| Eggs | This compound & TFSA | Not Specified | 76 - 96 | 2 - 13 | 0.001 | [3] |
| Pork | This compound & TFSA | Not Specified | 81 - 100 | 3 - 10 | 0.001 | [3] |
| Study Context | Residue Findings (at harvest) | Dietary Risk Assessment | Citation |
|---|
| Cucumbers from China (12 regions) | this compound (incl. acid): <0.01 - 0.013 mg/kg Bupirimate: <0.01 - 0.076 mg/kg | Chronic Risk (RQc): ≤ 2.476% (Acceptable for all demographics) | [2] | | Milk, Eggs, Pork from China (30 regions) | this compound & TFSA: Below LOQ (0.001 mg/kg) in all samples | Hazard Quotient (HQ): 0.001 - 0.003% (No unacceptable risk) | [3] |
This compound is a broad-spectrum strobilurin fungicide widely used in agricultural production systems to control fungal diseases in various crops. As a mitochondrial respiration inhibitor, it binds to the ubiquinol oxidizing (Qo) site of cytochrome b, preventing electron transfer and effectively inhibiting fungal growth [1]. The chemical properties of this compound, including its relatively high water solubility and capacity for off-site transport, necessitate rigorous residue studies to establish appropriate maximum residue limits (MRLs) and ensure consumer safety [2]. The establishment of MRLs is a critical regulatory requirement for international trade of agricultural commodities, with significant variations in residue levels observed across different crops, geographical regions, and application practices [3] [4].
The metabolic profile of this compound in plants includes the formation of CGA321113 as its primary acid metabolite, which demonstrates greater aqueous mobility and solubility compared to the parent compound [5]. For regulatory purposes, the current residue definition for enforcement encompasses only the parent this compound, while the definition for risk assessment includes the sum of this compound and CGA321113, expressed as this compound [3]. It is important to note that during the renewal of approval, expansion of the risk assessment residue definition to include three isomers of this compound (CGA 357262, GA 357261, CGA 331409) has been proposed, which may necessitate future reconsideration of existing MRLs [3].
Well-designed field trials must account for regional variability in climatic conditions, as factors such as temperature, rainfall, and humidity significantly influence initial residue deposition and dissipation rates [5] [4]. Studies conducted under Egyptian dry climatic conditions demonstrated notable differences in residue behavior compared to temperate regions, highlighting the importance of representative trial locations [4]. When designing field trials, researchers should consider the following key elements: application parameters (rate, number of applications, application timing), crop characteristics (species, cultivar, growth stage), and environmental conditions (temperature, rainfall patterns, soil type) [5] [4].
The selection of trial sites should represent major production regions with varying climatic conditions to capture geographical variability in residue behavior. For instance, trials conducted in China covered Beijing, Shanxi, Yunnan, and Shandong provinces, each exhibiting different environmental patterns that significantly influenced initial residue deposits [5]. Each experimental field should be divided into multiple plots, including blank control plots and test plots with adequate buffer zones (e.g., 15 m²) separating adjacent plots to prevent cross-contamination [4]. The use of randomized complete block designs with appropriate replication (typically 3-4 replications per treatment) ensures statistical validity and reliability of the results.
Table 1: Good Agricultural Practice Parameters for this compound Field Trials
| Parameter | Recommended Specification | Variations for Investigating Critical Uses |
|---|---|---|
| Application Rate | 150 g a.i./ha (recommended) [4] | 300 g a.i./ha (double rate) [4] |
| Number of Applications | 2 applications [5] | 3 applications [4] |
| Application Timing | BBCH 81-89 (after fruit formation) [4] | Earlier applications for disease prevention |
| Pre-Harvest Intervals (PHI) | 3, 7, 10, 14 days [4] | 0 (2 hours), 1, 3, 7, 10, 14 days for dissipation [4] |
| Formulation Type | 25% water dispersible granules [4] | 30% suspension concentrate (with tebuconazole) [5] |
Sample collection should follow established guidelines such as Codex Alimentarius, with representative samples collected from each plot at predetermined pre-harvest intervals [4]. For residue dissipation studies, samples are typically collected at 0 (2 hours), 1, 3, 7, 10, and 14 days after the final application [4]. For terminal residue determination, samples are collected at the shortest proposed PHI (typically 3 and 7 days after the last application) [4]. Each sample should consist of multiple sub-samples collected from different plants within the plot, with a total sample weight of at least 2 kg to ensure representativeness [4].
Handling procedures must be standardized across all trial sites to maintain consistency. For strawberries, stems should be removed before processing, while for other fruits and vegetables, the edible portions should be prepared according to consumption practices [4]. Samples should be immediately transported to the laboratory under controlled conditions, homogenized using appropriate equipment (e.g., food chopper), and stored at -18°C until analysis to prevent residue degradation [4]. The period between sampling and analysis should be minimized (preferably within one week), and storage stability studies should confirm compound stability under the chosen storage conditions [5].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the standard approach for extracting this compound and its metabolite CGA321113 from crop matrices [5] [4]. The following optimized protocol ensures high recovery and minimal matrix effects:
Table 2: UPLC-MS/MS Parameters for this compound and Metabolite Analysis
| Parameter | Specification | Details/Notes |
|---|---|---|
| Chromatography System | UPLC/Exion HPLC | N/A |
| Column | Synergi 2.5 µm Fusion-RP 100 Å, 50 × 3.0 mm [4] | Equivalent C18 columns acceptable |
| Mobile Phase A | 10 mmol L⁻¹ HCOONH₄ (pH 4) in 90:10 water/methanol [4] | Prepare fresh daily |
| Mobile Phase B | Methanol [4] | HPLC grade |
| Flow Rate | 0.4 mL min⁻¹ [4] | Consistent flow critical for retention |
| Gradient Program | 0 min: 80% A; 1-8 min: 80% to 5% A; 8-10 min: 80% A [4] | Total run time: 10 minutes |
| Column Temperature | 40°C [4] | N/A |
| Injection Volume | 5 µL | Matrix-matched calibration recommended |
| Ionization Mode | Electrospray Ionization (ESI) positive [4] | N/A |
| MRM Transitions | This compound: 409→186 (quantification), 409→206 (qualification) [4] | Optimize collision energies for each system |
For reliable residue analysis, the method must demonstrate adequate selectivity, linearity, accuracy, precision, and sensitivity according to established guidelines [5]. The validation parameters should include:
Dissipation kinetics of this compound typically follow first-order kinetics, with the degradation rate evaluated by plotting residue concentration against time after application [4]. The half-life (t₁/₂) is calculated using the equation: t₁/₂ = ln(2)/k, where k is the dissipation rate constant determined from the regression equation of the natural logarithm of concentration versus time [4]. Half-lives vary significantly based on crop type and climatic conditions, ranging from 1.2-2.9 days in rose petals across different geographical regions in China [5], 2.4 days in cucumbers, and 6.2 days in strawberries under Egyptian dry climatic conditions [4].
Table 3: this compound Dissipation Parameters Across Different Crops
| Crop | Geographical Location | Half-Life (Days) | Initial Residue (mg/kg) |
|---|---|---|---|
| Edible Roses | Beijing, China | 1.9-2.9 | 5.30-16.41 [5] |
| Edible Roses | Yunnan, China | 1.2-2.7 | Lower initial deposits [5] |
| Strawberries | Egypt (dry climate) | 6.2 | Not specified [4] |
| Cucumbers | Egypt (dry climate) | 2.4 | Not specified [4] |
| Cucumbers | China | 1.9 | Not specified [4] |
The processing factor (PF) is defined as the ratio of residue concentration in the processed commodity to that in the raw agricultural commodity. For this compound in rose petals, the drying process significantly concentrates residues due to the hydrophobic nature of the compound, with enrichment factors ranging from 3.0 to 3.9 [5]. During brewing, transfer rates of this compound and its metabolite CGA321113 into the infusion are generally low, consistent with their low water solubility and high log Kow values [5].
Dietary risk assessment involves calculating the chronic risk quotient (RQ) as a percentage of the acceptable daily intake (ADI). For this compound, the ADI is established at 0.1 mg/kg body weight per day, while an acute reference dose (ARfD) of 0.5 mg/kg body weight has been proposed [3]. Risk assessment calculations should utilize the EFSA Pesticide Residues Intake Model (PRIMo), considering both long-term and short-term exposure scenarios [3]. Studies have demonstrated that for most crops, the chronic and acute dietary exposure to this compound residues following approved agricultural practices poses no consumer health concern, with risk quotients for this compound calculated at 22.7% in rose petals [5]. However, specific concerns have been identified for escaroles, where short-term intake may exceed the ARfD, particularly for children [3].
This compound presents specific ecotoxicological concerns for aquatic environments, where it has been frequently detected at concentrations up to 0.73 μg/L in surface waters and 170 μg/L in paddy field water [1] [2]. Although considered relatively low toxicity to humans, mammals, birds, and bees, this compound demonstrates high toxicity to aquatic organisms, with acute toxicity values ranging from 0.11 mg/L to 0.33 mg/L for different life stages of zebrafish [1]. Chronic exposure to environmentally relevant concentrations (as low as 0.2 μg/L) has been shown to reduce fecundity in daphnids and increase susceptibility to viral infections in fish by inducing autophagy through the mTOR-mediated pathway [1] [2].
The environmental fate of this compound is characterized by relatively rapid degradation in soil and water, with half-lives ranging from 1.9 to 9.8 days in soil [2]. However, its tendency to enter aquatic systems through leaching and runoff necessitates careful consideration during application planning, particularly in areas adjacent to water bodies or with high water tables. Mitigation strategies such as buffer zones and application timing relative to rainfall events should be implemented to minimize aquatic exposure.
Technical Profile: this compound is a strobilurin fungicide (FRAC Group 11) that inhibits mitochondrial respiration in fungi by binding to the cytochrome bc1 complex (QoI), halting energy production and preventing disease development [1].
Key Characteristics: Its efficacy is enhanced by mesostemic activity, providing rainfastness and forming a protective layer on plant surfaces. It also exhibits translaminar movement (penetrating leaf tissues) and vapor phase activity, which aids in redistribution for improved coverage [1].
Optimal application timing targets key growth stages and early disease development. The following table summarizes application notes for major crops.
| Crop | Target Diseases | Recommended Growth Stage(s) for Application | Application Notes |
|---|---|---|---|
| Wheat | Septoria leaf blotch, Tan spot, Powdery mildew, Rusts [2] [3] | Feekes 6-7 (early jointing) for lower canopy diseases; Feekes 8-9 (flag leaf emergence) for flag leaf protection [2] | Flag leaf stage (Feekes 8-9) is most critical for yield protection; early applications (Feekes 6-7) may be tank-mixed with herbicides [2]. |
| Edible Roses | Powdery mildew [4] | Apply as a protective spray before disease establishment; follow local label directions [4]. | A study applied 184 g a.i./hm² twice for powdery mildew control; residues dissipate rapidly (half-life of 1.2–2.7 days) [4]. |
| Onions | Stemphylium leaf blight | By the 5- to 7-leaf stage [5] | Note: Field research indicates resistance in Stemphylium to strobilurins (including this compound); alternative fungicides are recommended [5]. |
| Grapes, Apples, Vegetables | Powdery mildew, Downy mildew, Rusts, Scab, Early/Late blights [1] | Varies by crop and disease; typically at pre-bloom and post-bloom stages, or when conditions favor disease [1] | Used in integrated management programs; often formulated with partners like tebuconazole or propiconazole for resistance management [2] [1]. |
The diagram below outlines a protocol for determining application timing in wheat, which can be adapted for other crops.
For researchers conducting field trials on this compound, the following protocol provides a methodological framework.
1. Field Trial Design
2. Data Collection and Assessment
3. Laboratory Residue Analysis (QuEChERS-UPLC–MS/MS) This method is effective for quantifying this compound and its metabolite CGA321113.
This compound is a broad-spectrum strobilurin fungicide widely used in agriculture for controlling fungal diseases in various crops. As a quinone outside inhibitor (QoI), it disrupts mitochondrial respiration in fungi by binding to the cytochrome bc1 complex. Understanding the metabolic fate of this compound in food matrices is critical for food safety assessment as its metabolites may exhibit different toxicological profiles compared to the parent compound. The primary metabolite of toxicological significance is This compound acid (CGA-321113), which demonstrates greater aqueous mobility and environmental persistence than the parent compound [1]. Other relevant metabolites include NOA-413161 and NOA-413163, which have been identified in groundwater studies [2].
The analysis of this compound and its metabolites presents several analytical challenges due to their presence at trace levels (parts-per-billion or parts-per-trillion) in complex food matrices. These compounds must be efficiently extracted, cleaned up to remove interfering matrix components, and detected with high sensitivity and specificity. Regulatory agencies worldwide require comprehensive residue monitoring that includes both the parent compound and its toxicologically relevant metabolites to ensure consumer safety. The maximum residue limits (MRLs) for this compound often define the residue as the sum of this compound and its acid metabolite, expressed as this compound [3]. This necessitates analytical methods capable of detecting and quantifying both compounds simultaneously across diverse food matrices with varying physicochemical properties.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for the extraction of this compound and its metabolites from various food matrices due to its versatility and high throughput capabilities. The method involves two main steps: extraction using organic solvents followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
Extraction Procedure: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (with 1-2% acetic acid) and shake vigorously for 1 minute. Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake for 1 minute and centrifuge at ≥3000 rpm for 5 minutes [4] [3].
Cleanup Procedure: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 25 mg C18 for high-water content matrices. For pigmented matrices, add 5-10 mg graphitized carbon black (GCB) to remove chlorophyll and carotenoids. Shake for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [3] [5].
For denser matrices such as coffee beans or dried rose petals, ultrasonic extraction provides enhanced extraction efficiency:
Table 1: Optimal Extraction Conditions for Different Food Matrices
| Matrix Type | Extraction Method | Extraction Solvent | Cleanup Sorbents | Recovery Range (%) |
|---|---|---|---|---|
| High-water content (cucumber, milk) | QuEChERS | Acetonitrile with 1% acetic acid | PSA, C18, MgSO₄ | 76-96 [4] |
| Animal products (pork, eggs) | QuEChERS | Acetonitrile with 1% acetic acid | PSA, C18, GCB, MgSO₄ | 81-100 [4] |
| Dense matrices (coffee beans, rose petals) | Ultrasonic extraction | Acetonitrile with 1% acetic acid | PSA, GCB, MgSO₄ | 83.2-111.0 [6] [1] |
| Cereal grains (rice, wheat) | QuEChERS | Acetonitrile with 2% acetic acid | PSA, GCB, MgSO₄ | 72-86 [5] |
Liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for the determination of this compound and its metabolites due to its high sensitivity, selectivity, and ability to confirm analyte identity.
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 2: Optimized MRM Transitions for this compound and Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 409.1 | 186.0 (quantifier), 145.0 (qualifier) | 15, 25 | 8.2 |
| This compound acid (CGA-321113) | 395.1 | 172.0 (quantifier), 145.0 (qualifier) | 18, 28 | 6.8 |
| Bupirimate | 317.1 | 166.0 (quantifier), 108.0 (qualifier) | 20, 35 | 7.5 |
| Ethirimol | 210.1 | 140.0 (quantifier), 98.0 (qualifier) | 25, 35 | 5.2 |
Quantification should be performed using matrix-matched calibration standards to compensate for potential matrix effects. Prepare calibration curves in the range of 0.5-250 ng/mL for all analytes using blank matrix extracts. The use of stable isotope-labeled internal standards (e.g., d₆-trifloxystrobin) is recommended for highest accuracy, though external calibration with matrix-matched standards also provides acceptable results [4] [1].
Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for regulatory compliance. The following performance characteristics should be evaluated:
Linearity: Prepare calibration curves at a minimum of five concentration levels across the expected working range. The coefficient of determination (R²) should be ≥0.990 for all analytes [4] [1].
Accuracy and Precision: Evaluate through recovery studies using five replicates at three fortification levels (low, medium, high). Mean recovery should be within 70-120% with relative standard deviations (RSD) ≤15% for within-laboratory reproducibility [3] [5].
Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound and its acid metabolite, LOQs of 0.001-0.01 mg/kg are typically achievable [6] [5].
Specificity: Verify the absence of interfering peaks at the retention times of target analytes in blank matrix samples.
Matrix Effects: Evaluate by comparing the analytical response of standards prepared in matrix extract versus solvent. Signal suppression/enhancement ≤±20% is generally acceptable [1].
Table 3: Method Validation Parameters for Different Food Matrices
| Validation Parameter | Animal Products [4] | Fruits/Vegetables [3] | Cereal Grains [5] | Edible Flowers [1] |
|---|---|---|---|---|
| Linearity (R²) | >0.9930 | >0.990 | >0.990 | >0.990 |
| Recovery Range (%) | 76-100 | 85-103 | 72-86 | 88.7-111.0 |
| Precision (RSD%) | 2-13 | ≤4.8 | 1.1-9.2 | 1.3-8.4 |
| LOQ (mg/kg) | 0.001 | 0.01 | 0.001-0.01 | 0.01 |
| Matrix Effect (%) | Not specified | Not specified | Not specified | ≤±20 |
The validated methods have been successfully applied to monitor this compound and its metabolites in various food commodities:
Animal-Derived Products: Analysis of milk, eggs, and pork from 30 production regions in China revealed residue levels below the LOQ (0.001 mg/kg) for both this compound and its acid metabolite, indicating minimal accumulation in animal tissues [4].
Fruits and Vegetables: Monitoring of cucumbers, peaches, and tomatoes showed terminal residues ranging from <0.01 to 0.013 mg/kg for this compound (including its acid metabolite) when applying Good Agricultural Practices with appropriate pre-harvest intervals [3] [7].
Processed Foods: Studies on rose petals demonstrated that processing factors must be considered, as drying concentrated residues 3.0-3.9 times due to the hydrophobic nature of the compounds [1]. However, brewing tests showed low transfer rates of residues to infusions, consistent with their low water solubility.
Dietary risk assessment is a critical application of residue data, calculated using the following equation:
Risk Quotient (RQ) = (National Estimated Daily Intake × Residue Level) / Acceptable Daily Intake
An RQ <1 indicates acceptable risk, while RQ >1 suggests potential health concerns. Recent studies indicate that this compound generally presents acceptable chronic dietary risks (RQ = 0.001-22.7%) across various food commodities when used according to Good Agricultural Practices [4] [3] [1]. However, specific combinations with other fungicides and application to certain crops may require closer monitoring.
The following diagram illustrates the comprehensive experimental workflow from sample preparation to risk assessment:
Understanding the metabolic transformation of this compound is essential for comprehensive residue analysis. The following diagram illustrates the primary metabolic pathways:
Matrix Effects: Significant signal suppression/enhancement (>20%) may occur in complex matrices. Use matrix-matched calibration or isotope-labeled internal standards to compensate. For difficult matrices, optimize the d-SPE cleanup by adjusting PSA/GCB/C18 ratios [3] [1].
Chromatographic Issues: Peak tailing for this compound acid can be improved by adding 0.1% formic acid to mobile phases. Retention time shifts may occur due to matrix effects; include quality control samples with each batch [4] [5].
Recovery Problems: Low recovery for this compound acid in high-water content matrices may be improved by increasing acetic acid concentration to 2% in the extraction solvent. For fatty matrices, additional cleanup with freezing-out or GCB may be necessary [3] [1].
Sensitivity Issues: If LOQ requirements are not met, consider using a larger sample size (15 g) or smaller final extract volume (0.5 mL). For LC-MS/MS, optimize MRM transitions and collision energies for each specific instrument [4] [6].
The analytical methods presented herein provide robust and reliable approaches for determining this compound and its metabolites in diverse food matrices. The QuEChERS sample preparation combined with LC-MS/MS analysis offers the sensitivity, specificity, and throughput required for regulatory monitoring and dietary risk assessment. Proper method validation following established guidelines is essential to generate reliable data for food safety evaluations. As regulatory standards evolve, continued method refinement will be necessary to address emerging requirements, particularly for processed foods and complex matrices.
Trifloxystrobin demonstrates significant efficacy against powdery mildews across multiple fruit crops. The table below summarizes key quantitative data from field studies.
Table 1. Efficacy of this compound Against Powdery Mildew and Rust in Fruit Crops
| Crop | Disease | Pathogen | Concentration (% v/v) | Efficacy Results | Citation |
|---|---|---|---|---|---|
| Apple | Powdery Mildew | Podosphaera leucotricha | 0.0075, 0.015, 0.035 | 95-98% reduction in mildewed leaf area (secondary infections) | [1] |
| Apple | Powdery Mildew | Podosphaera leucotricha | 0.0075, 0.015, 0.035 | 94-98% reduction in disease incidence on terminal shoots | [1] |
| Mango | Powdery Mildew | Oidium mangiferae | 0.005, 0.01, 0.025 | 91-94% disease control on fruit | [1] |
| Nectarine | Powdery Mildew | Sphaerotheca pannosa | 0.005, 0.01, 0.025 | 89-92% disease control on fruit | [1] |
| Prune | Rust | Tranzschelia discolor | 0.005, 0.01, 0.025 | 87-91% reduction in leaf area infected | [1] |
Effective control of powdery mildew requires well-timed applications and proper dosing.
Table 2. Application Protocol for this compound in Apples and Mangoes
| Parameter | Apple-Specific Recommendations | Mango-Specific Recommendations |
|---|---|---|
| Product Example | Flint Extra Fungicide [2] | Information derived from research settings [1] |
| Recommended Rate | 2.5 - 3.0 fl oz per acre [3] [4] | Tested at 0.005 - 0.025% concentration [1] |
| Application Timing | Begin at tight cluster stage; continue on a 7-14 day interval until end of terminal shoot growth [3]. | Four or more applications may be needed for sufficient control [1]. |
| Application Interval | 7-14 days, with tighter intervals during rapid shoot growth [3]. | Specific interval not defined; applications timed to protect young fruit. |
| Pre-Harvest Interval (PHI) | 14 days [3] | To be determined by local regulations. |
| Use in Resistance Management | Excellent control; rotate with different FRAC groups (e.g., DMI fungicides - FRAC 3) [1] [3]. | Effective; valuable for rotation to manage resistance to other fungicide classes [1]. |
The following workflow outlines the integrated strategy for managing powdery mildew in apples, which can also be adapted for mangoes:
The efficacy data presented is based on standardized field and laboratory protocols.
This compound is a powerful tool for controlling powdery mildew in apples and mangoes. Its protective action, translaminar movement, and unique mode of action provide robust disease control. For sustainable long-term use, it is imperative to integrate this fungicide into a broader management program that includes cultural practices and strict adherence to anti-resistance strategies, such as rotating with chemical classes possessing different FRAC codes.
The combination of trifloxystrobin and tebuconazole represents a highly effective dual-mode fungicide strategy that has demonstrated superior disease control across multiple crop species. This combination brings together two distinct biochemical mechanisms: this compound (a strobilurin fungicide) functions as a respiratory inhibitor that disrupts mitochondrial electron transport between cytochrome b and c1, thereby preventing ATP synthesis and energy production in fungal cells [1]. Meanwhile, tebuconazole (a triazole fungicide) acts as a demethylation inhibitor that blocks ergosterol biosynthesis by inhibiting the cytochrome P450 enzyme CYP51, compromising cell membrane integrity in pathogenic fungi [1]. This synergistic approach provides both protective and curative action while significantly reducing the development of fungicide resistance through complementary modes of action [2] [1].
The synergistic potential of this combination is maximized through advanced formulation technologies. Recent research has demonstrated that co-encapsulation of both active ingredients within a single polyurethane microcapsule (TRI/TEB-MCs) addresses the critical challenge of spatiotemporal mismatch that often limits the efficacy of conventional tank mixtures [3]. This innovative delivery system ensures synchronized deposition and release of both fungicides at the infection site, enhancing synergistic effects while improving rainfastness and reducing environmental losses [3].
The efficacy of the this compound-tebuconazole combination stems from its simultaneous attack on two critical fungal cellular processes. The biochemical pathways targeted by this fungicide combination are detailed in Figure 1 below.
Figure 1. Biochemical pathways targeted by this compound and tebuconazole combination fungicide.
Microencapsulation delivery systems have demonstrated significant improvements in fungicide performance. Studies show that polyurea microcapsules co-encapsulating this compound (10 wt%) and tebuconazole (20 wt%) exhibit high encapsulation efficiency and uniform spherical morphology with average particle sizes of 1.72 μm [3]. These advanced formulations address limitations of conventional applications by providing:
Table 1: Detailed application protocols for major crops
| Crop | Diseases Controlled | Formulation & Rate | Application Timing | Pre-Harvest Interval (PHI) |
|---|---|---|---|---|
| Rice | Sheath blight, False smut, Grain smut | 75% WG at 13-15 g/mu | 5-7 days before panicle emergence and heading stage | 21-28 days [4] |
| Wheat | Sheath blight, Powdery mildew, Rust, Fusarium head blight | 30% SC at 36-45 mL/mu | Seedling stage and flowering stage | - |
| Corn | Northern leaf blight, Gray leaf spot | 30% SC at 36-45 mL/mu | Whorl stage and grain filling stage | - |
| Tomato | Early blight | 75% WG at 350 mg/kg | First disease appearance, repeat 2-3 times at 7-10 day intervals | Follow EU MRLs [5] |
| Apple | Leaf spot, Anthracnose, Brown spot, Ring rot | 75% WG at 4000-5000x dilution | Early disease development stage | - |
| Edible Roses | Powdery mildew | 30% SC (20% TEB + 10% TRI) at 184 g a.i./hm² | Early disease development, repeat as needed | Monitor residues [6] |
For paddy rice production, residue studies indicate that applications at 168.75 g a.i./ha with 21-28 day pre-harvest intervals result in terminal residues of 0.02-0.05 mg/kg in brown rice, below established maximum residue limits [4]. In edible rose production, recent studies show significant residue concentration during drying processes (enrichment factors: 3.0-3.9), necess careful adjustment of application rates and timing to ensure final product safety [6].
Protocol for Mycological Media Evaluation [3] [5]:
Synergy Evaluation Method [3]:
Experimental Design for Field Assessment [2]:
Disease Assessment Protocol [2]:
HPLC-MS/MS Analysis for Residue Determination [4] [6]:
Table 2: Summary of fungicide efficacy across pathosystems
| Pathogen | Crop | Disease Reduction | EC50/Effective Concentration | Reference |
|---|---|---|---|---|
| Alternaria solani | Tomato | 75.1% (in vitro), 76.2% (field) | 350 mg/kg (optimum dose) | [5] |
| Botrytis cinerea | Chickpea | Significant reduction vs. control | Superior to solo fungicides | [2] |
| Sclerotinia sclerotiorum | Multiple | Enhanced vs. individual compounds | Synergistic ratio >1 | [3] |
| Rhizoctonia solani | Multiple | Enhanced vs. individual compounds | Synergistic ratio >1 | [3] |
| Powdery Mildew | Edible Rose | Effective control at field rates | 184 g a.i./hm² | [6] |
Microcapsule Properties [3]:
Application Frequency and Rotation [7]:
Resistance Risk Assessment [7]: Mathematical modeling of Zymoseptoria tritici on winter wheat indicates that:
Ecological Safety Considerations [3] [4]:
Physiological Benefits Beyond Fungicidal Activity [8]: Research in wheat seedlings demonstrates that combination application:
Risk Assessment Protocol:
Fungicide Placement Optimization [9]:
The experimental workflows for evaluating this fungicide combination are summarized in Figure 2 below.
Figure 2. Experimental workflow for evaluating this compound-tebuconazole combination fungicide.
The this compound and tebuconazole combination represents a scientifically advanced fungicide solution with demonstrated efficacy across multiple crop protection scenarios. The synergistic activity achieved through complementary modes of action, combined with advanced formulation technologies like microencapsulation, provides robust disease control while mitigating resistance development. These application notes provide researchers and agricultural professionals with comprehensive protocols for effective implementation and evaluation of this potent fungicide combination.
Trifloxystrobin is a key fungicide within the Quinone outside Inhibitor (QoI) group, designated as FRAC Code 11. QoI fungicides, often referred to as strobilurins, inhibit mitochondrial respiration in fungal pathogens by binding to the Qo site of the cytochrome bc1 complex, thereby blocking cellular energy production [1] [2] [3]. This site-specific mode of action makes them highly effective against a broad spectrum of diseases but also confers a high risk for resistance development [4] [5].
The primary, best-characterized mechanism of resistance is the G143A mutation, a single nucleotide change in the cytochrome b gene that leads to an amino acid substitution (glycine to alanine at position 143). This mutation prevents the fungicide from binding to its target site and typically results in complete field resistance with resistance factors often exceeding 100 [1]. Furthermore, due to the common target site, cross-resistance is widespread among all fungicides within FRAC Group 11; a pathogen resistant to this compound will also be resistant to other QoIs, such as azoxystrobin and pyraclostrobin [2] [3]. A notable exception is the newer FRAC Group 11A fungicide metyltetraprole, which is not cross-resistant to Group 11 fungicides based on the G143A mutation [1].
The high-risk nature of QoI resistance necessitates strict adherence to anti-resistance strategies. The core principles are to reduce selection pressure on the pathogen population and to ensure the continued efficacy of these critical tools [1] [4].
The following protocols are considered fundamental to QoI resistance management across all crops [1]:
For researchers and professionals, implementing a robust monitoring program is essential for early detection of resistance shifts.
The following workflow integrates these protocols into a cohesive resistance management and monitoring strategy.
Understanding the different mutations and their impact is crucial for interpreting monitoring results. The following table summarizes the key mutations associated with QoI resistance.
Table 1: Characteristics of Primary Cytochrome b Mutations Conferring QoI Resistance [1]
| Amino Acid Change | Nucleotide Change | Resistance Level | Impact on Field Efficacy |
|---|---|---|---|
| G143A | Single SNP | High (Complete) | Severe loss of control when QoIs are used alone. Resistance factors often >100. |
| F129L | Single SNP | Moderate (Partial) | Effective control usually still achieved with labeled rates. |
| G137R | Single SNP | Moderate (Partial) | Effective control usually still achieved with labeled rates. |
Managing this compound resistance requires a commitment to Integrated Pest Management (IPM). Fungicides are just one component of a sustainable system. Researchers and applicators should incorporate cultural practices such as crop rotation, use of resistant varieties, and sanitation to reduce initial pathogen inoculum [4]. The high-risk rating for QoI resistance is well-documented, but with disciplined adherence to the protocols outlined—mandatory tank-mixing, strict rotation, preventive application, and vigilant monitoring—the utility of this compound can be preserved for the long term.
This compound is a broad-spectrum strobilurin fungicide used on a wide range of crops like cereals, fruits, vegetables, and ornamentals to control diseases including powdery mildew, rusts, and scabs [1]. It acts as a respiration inhibitor [1].
MRLs are the highest legally tolerable levels of pesticide residues in or on food or feed. They are set based on risk assessments to ensure that pesticide use does not pose a concern for consumer health. Key global regulatory bodies include:
MRLs vary by commodity, region, and specific use patterns. The following tables summarize established MRLs for various commodity groups.
Table: Selected U.S. EPA Tolerances for this compound (40 CFR 180.555) [2] [3]
| Commodity | U.S. Tolerance (ppm) |
|---|---|
| Fruit, citrus, group 10-10 | 0.6 |
| Fruit, pome, group 11-10 | 0.7 |
| Fruit, stone, group 12-12 | 3 |
| Nut, tree, group 14-12 | 0.04 |
| Vegetable, fruiting, group 8-10 | 0.5 |
| Brassica, leafy greens, subgroup 4-16B | 30 |
| Leaf petiole vegetable subgroup 22B | 9 |
| Caneberry subgroup 13-07A | 3.0 |
Table: Selected EU Maximum Residue Levels (MRLs) for this compound (Regulation (EC) No 396/2005) [6]
| Commodity | EU MRL (mg/kg) |
|---|---|
| Apples | 0.7 |
| Almonds | 0.02 |
| Grapes | 0.5 |
| Strawberries | 0.05 |
| Peppers (sweet/bell) | 0.5* |
| Broccoli | 0.6* |
| Honey | 0.01* |
Note: MRLs for peppers and broccoli were established based on specific applications [7] [8], and the MRL for honey was set at the Limit of Quantification (LOQ) [9].
A robust analytical method is fundamental for MRL enforcement. The following protocol outlines the standard approach for determining this compound residues in plant matrices.
Enforcement Residue Definition (EU): this compound (parent compound) [8]. Risk Assessment Residue Definition (EU): Sum of this compound and its metabolite CGA 321113, expressed as this compound [8]. Note that the definition for risk assessment may be expanded in the future to include additional isomers [7] [8].
Standard Protocol for Determination of this compound in Plant Commodities
Sample Preparation and Extraction:
Cleanup (if required):
Instrumental Analysis:
Method Performance: The described method, or equivalent, must be sufficiently validated to control residues at or above the Limit of Quantification (LOQ) of 0.01 mg/kg, which is also the EU's general default MRL [7] [8].
The process for setting an MRL is science-based and involves multiple steps to ensure consumer safety. The diagram below illustrates the general workflow.
What is photoisomerization and why is it a problem? this compound exhibits geometrical isomerism and can form four distinct E/Z isomers. The commercial product primarily contains the EE-isomer, which is the most biologically active against fungal pathogens. Upon exposure to sunlight, this EE-isomer undergoes photoisomerization, converting into the other three isomers (EZ, ZE, and ZZ), which are significantly less effective or even inactive as fungicides [1]. This process directly reduces the field efficacy of the application.
What is the rate of photodegradation in the environment? The dissipation of pesticides in the environment is complex. A 2024 study on greenhouse soils shows that the photodegradation of this compound in soil follows first-order kinetics [2]. The table below summarizes half-life data for this compound and other commonly used pesticides from the same study for comparison.
| Pesticide | Degradation Kinetics | Half-life (Light) | Half-life (Dark) |
|---|---|---|---|
| This compound | First-order | 36.2 days (mean) | 31.4 days (mean) |
| Emamectin Benzoate | Second-order | 86.6% of dark half-life | - |
| Pyraclostrobin | Second-order | 68.5% of dark half-life | - |
| Metalaxyl | Second-order | 94.5% of dark half-life | - |
Table: Comparative photodegradation kinetics and half-lives of pesticides in greenhouse soil. The half-lives under light and dark conditions for the 17 pesticides studied ranged from 2.5–104 days and 2.6–110 days, respectively [2].
The following diagram illustrates the logical workflow for selecting strategies to reduce trifloxysterobin photoisomerization, connecting the problem to its core mitigation principle and actionable methods.
The strategies outlined in the diagram are supported by the following experimental and mechanistic rationales:
Application Timing: Apply fungicide in the late afternoon or evening to minimize initial exposure to intense sunlight, allowing more time for the product to adsorb to the plant surface and penetrate the waxy cuticular layer before sunrise [3].
Utilize Plant Canopy: Direct sprays towards the lower canopy and stems, which are shaded, and leverage the fungicide's vapour phase activity to redistribute to exposed areas. This compound has some ability to move in the vapour phase, which contributes to disease control within the shaded crop canopy [3].
Advanced Formulations: Use micro-encapsulated formulations or tank-mixing with oils to physically shield the active ingredient. Adding petroleum oil to the spray mixture has been shown to increase the efficiency of this compound for controlling certain diseases like greasy spot on grapefruit [3].
This protocol provides a methodology to test the efficacy of different application strategies in a controlled setting.
Objective: To evaluate and compare the effectiveness of application timing and the use of additive adjuvants in reducing the photoisomerization of this compound on glass surfaces.
Materials:
Methodology:
This compound impairs the immune response of aquatic vertebrates, significantly increasing their susceptibility to viral infections through the induction of autophagy.
The diagram below illustrates this autophagy activation pathway.
For authoritative risk assessment, the U.S. Environmental Protection Agency (EPA) provides Aquatic Life Benchmarks. The following table summarizes the available data; however, several key benchmarks for this compound are currently pending confirmation [2].
| Taxon | Endpoint | Benchmark (μg/L) | Status |
|---|---|---|---|
| Freshwater Vertebrates | Acute | ... | Not Available [2] |
| Freshwater Vertebrates | Chronic | ... | Not Available [2] |
| Freshwater Invertebrates | Acute | ... | Not Available [2] |
| Freshwater Invertebrates | Chronic | ... | Not Available [2] |
> Note: The absence of official EPA benchmarks underscores the critical need for your research to fill these data gaps. You should consult the most recent EPA updates or regional water quality criteria for any new information.
This protocol is adapted from the study that identified the autophagy-mediated immunosuppressive effects of this compound [1].
1. Test System Preparation
2. Chronic Exposure & Viral Challenge
3. Endpoint Analysis
The workflow for this experimental protocol is summarized below.
Yes, research shows that this compound can significantly affect the structure and function of soil bacterial communities, which are crucial for ecosystem health [3].
Yes, a critical emerging area of research is the combined effect of pesticides with other environmental contaminants, such as microplastics (MPs). Although direct studies on this compound are limited, research on other pesticides like chlorpyrifos (CPF) demonstrates a worrying trend.
This compound, a quinone outside inhibitor (QoI) fungicide (FRAC Group 11), has become an essential tool for controlling fungal pathogens in agricultural and research settings. However, resistance development poses a significant threat to its long-term efficacy. This technical support center provides researchers and scientists with evidence-based strategies for detecting, understanding, and managing this compound resistance in fungal populations, incorporating the latest research findings and practical methodologies.
Understanding resistance mechanisms is crucial for developing effective anti-fungal strategies. This resource integrates molecular insights, practical protocols, and management approaches to support your research and development efforts in combating fungicide resistance across various pathogen systems.
This compound resistance develops through several distinct biological pathways, each with characteristic genetic markers and phenotypic expressions:
Target-site resistance: The most common mechanism involves point mutations in the cytochrome b gene (CYTB), particularly the G143A substitution that prevents fungicide binding without compromising fungal respiration. This mutation confers high-level resistance (often >1000-fold reduced sensitivity) and follows qualitative inheritance patterns with distinct sensitive and resistant subpopulations. Additional cytochrome b mutations including T20I, G70S, S140P, S142A, Q144E, M162I, and S179R have been documented in Fusarium oxysporum f. sp. melonis laboratory mutants [1].
Non-target site resistance: Major facilitator superfamily (MFS) transporters such as CcMfs1 in Corynespora cassiicola contribute to moderate resistance levels by actively exporting fungicides from fungal cells, reducing intracellular accumulation. Additional mechanisms include metabolic detoxification and reduced fungicide uptake, often resulting in gradual, quantitative resistance shifts with continuous sensitivity distributions across populations [2].
Mitochondrial heterogeneity: Some fungal isolates exhibit heteroplasmy - the coexistence of both sensitive and resistant mitochondria within the same organism, creating subpopulations with differential sensitivity. This can lead to unstable resistance phenotypes under selection pressure [2].
This diagram illustrates the molecular pathways through which fungi develop resistance to this compound, including target-site mutations and efflux mechanisms.
Protocol for In Vitro Sensitivity Assays (Microtiter Method)
Step 1: Fungal Isolate Collection - Collect field isolates from infected tissue, single-spore purify, and maintain on appropriate agar media. Include reference sensitive and resistant strains as controls [2].
Step 2: Fungicide Preparation - Prepare this compound stock solution in acetone or methanol (e.g., 10,000 μg/mL). Create serial dilutions in sterile water to achieve final concentrations typically ranging from 0.01 to 100 μg/mL in assay media [2].
Step 3: Inoculation and Incubation - Transfer fungal suspensions (1-5×10⁴ spores/mL) to 96-well plates containing fungicide dilutions. Incubate at optimal growth conditions (temperature, light) for specified duration [1].
Step 4: Data Collection - Measure fungal growth (optical density at 600nm) or germination rates after 24-72 hours. Calculate percent inhibition relative to fungicide-free controls [2] [1].
Step 5: EC₅₀ Calculation - Use statistical software to generate dose-response curves and determine effective concentration inhibiting growth by 50% (EC₅₀). Categorize isolates based on resistance factors (RF = EC₅₀ resistant / EC₅₀ sensitive) [2].
Molecular markers provide rapid resistance monitoring:
G143A Mutation Detection: Design PCR primers flanking cytochrome b codon 143. Use allele-specific PCR, RFLP analysis, or sequencing to detect mutation. CAPS marker analysis can distinguish resistant and sensitive alleles [2].
qPCR Assays for Gene Expression: Evaluate expression levels of MFS transporter genes and other potential resistance mediators using RT-qPCR with normalization to housekeeping genes [2].
Mitochondrial Heterogeneity Assessment: Use cloning and sequencing of cytochrome b PCR products to detect heteroplasmy. Sensitive techniques can identify subpopulations with differing resistance genotypes [2].
This workflow illustrates the integrated approach for detecting and characterizing this compound resistance using both phenotypic and molecular methods.
Table: Comprehensive this compound Resistance Management Strategies
| Strategy | Implementation | Technical Basis | Research Evidence |
|---|---|---|---|
| Fungicide Rotation | Rotate with different FRAC groups (e.g., DMIs, SDHIs) applying maximum 4 applications per season with non-QoI fungicides between cycles [3]. | Reduces selection pressure; allows sensitive genotypes to re-establish in population. | C. cassiicola resistance frequency reached 90% with continuous use; rotations reduce resistance development [2]. |
| Tank Mixing | Combine with multi-site inhibitors (captan, mancozeb) at half rates (e.g., 2.5 lb/A Captan 80WDG) [3]. | Multi-site actives maintain control efficacy while reducing selection for single-gene mutations. | Field trials show improved disease control and delayed resistance emergence with proper mixtures [3]. |
| Application Timing | Apply preventatively before infection events; avoid post-infection applications [4]. | Maximizes protection of healthy tissue before pathogen establishment. | QoIs protect plant surfaces from initial infection when applied before rain/infection events [4]. |
| Application Technique | Apply full coverage (no alternate row middles); use highest labeled rates [3]. | Ensures uniform distribution and effective concentrations throughout canopy. | Sub-lethal exposure promotes selection of resistant strains; complete coverage minimizes this risk [4]. |
| Resistance Monitoring | Conduct annual sensitivity screening of pathogen populations; track EC₅₀ shifts [2]. | Enables early detection of resistance development before field failures occur. | Documented EC₅₀ values increased from 0.01-0.83 μg/mL (sensitive) to >55 μg/mL (resistant) in C. cassiicola [2]. |
Anti-Resistance Spray Programs: Implement the two-spray rule - no more than two consecutive applications of QoI fungicides before switching to different mode-of-action groups. In apple production systems, researchers recommend limiting total seasonal applications to four or fewer of all QoI fungicides combined, regardless of formulation [3].
Biological Control Combinations: Explore integration with compatible biocontrol agents (BCAs) that demonstrate inherent resistance to this compound. Trichoderma spp. and bacterial BCAs can provide additional disease control while allowing reduced fungicide doses. Always verify compatibility in vitro before field implementation [5].
Cultural Practices: Supplement chemical controls with resistant cultivars, sanitation, and canopy management to reduce pathogen inoculum and disease pressure, thereby decreasing selection for resistant genotypes [6].
Protocol 1: Cytochrome b Gene Sequence Analysis for G143A Detection
DNA Extraction: Isolate genomic DNA from fresh mycelia or spores using CTAB method or commercial kits. Verify quality by spectrophotometry (A260/A280 ≈ 1.8-2.0) and gel electrophoresis [2].
PCR Amplification: Design primers flanking cytochrome b codon 143: Forward 5'-GGTATGTCTTAGGTTATGG-3', Reverse 5'-CCATCCAATAATTATCCTA-3'. Use touchdown PCR: initial denaturation 94°C/3min; 10 cycles of 94°C/30s, 55-45°C/30s (-1°C/cycle), 72°C/1min; 25 cycles of 94°C/30s, 45°C/30s, 72°C/1min; final extension 72°C/7min [2].
Sequence Analysis: Purify PCR products, sequence with both forward and reverse primers. Align sequences with reference sensitive isolate. Identify GGT (glycine) to GCT (alanine) mutation at position 143 [2] [1].
Protocol 2: MFS Transporter Gene Expression Analysis
RNA Extraction: Harvest mycelia from this compound-amended and unamended media during early log growth. Use TRIzol method with DNase treatment. Verify RNA integrity (RIN >8.0) [2].
cDNA Synthesis: Use 1μg total RNA with reverse transcriptase and oligo-dT primers according to manufacturer protocols [2].
qPCR Analysis: Design primers for target MFS transporter genes and reference genes (β-tubulin, actin). Use SYBR Green master mix with cycling: 95°C/10min; 40 cycles of 95°C/15s, 60°C/1min. Calculate relative expression using 2^(-ΔΔCt) method [2].
Q1: We're observing reduced field efficacy but in vitro assays show sensitivity. What mechanisms could explain this discrepancy?
Potential Causes: This pattern suggests non-target site resistance or mitochondrial heterogeneity. MFS transporter-mediated efflux may confer moderate resistance in planta that isn't detected in standard sensitivity assays. Heteroplasmy can also create subpopulations where in vitro conditions favor sensitive mitochondria, while field conditions select for resistant subpopulations [2].
Recommended Actions:
Q2: How quickly can resistance develop in pathogen populations?
Documented Evidence: In Corynespora cassiicola, resistance frequency reached up to 90% over a 12-year monitoring period (2008-2020). However, in some pathosystems like Colletotrichum fructicola in apples, control failures and resistance confirmation occurred within just 4 years of intensive fungicide use [2] [3].
Risk Factors: Resistance development accelerates with frequent applications, sub-lethal doses, poor coverage, and absence of tank mix partners. Pathogens with high genetic diversity and sporulation capacity present higher resistance risks [4].
Q3: What molecular techniques are most reliable for early resistance detection?
Primary Recommendation: Allele-specific PCR for G143A mutation provides rapid, high-throughput screening. For unknown resistance mechanisms, EC50 monitoring with population shift analysis remains the gold standard for detecting both qualitative and quantitative resistance [2] [4].
Emerging Approaches: RNA-seq analysis of field populations exposed to this compound can identify novel resistance mechanisms and expression markers before they become fixed in populations [2].
Q4: Are there cross-resistance concerns between this compound and other fungicides?
QoI Cross-Resistance: Typically complete cross-resistance occurs among all QoI fungicides (this compound, azoxystrobin, pyraclostrobin) due to shared target site. Isolates with G143A mutation will display resistance across this chemical class [3].
Other Fungicide Classes: Research in Fusarium oxysporum f. sp. melonis found no cross-resistance with DMI fungicides (flutriafol, prochloraz, tebuconazole). Interestingly, negative cross-resistance was observed with carbendazim and fluazinam, potentially creating opportunities for synergistic combinations [1].
Recent studies have identified unexpected applications for this compound beyond traditional plant pathology. Interestingly, research has demonstrated that this compound effectively blocks growth of Theileria parasites in infected lymphocytes and macrophages, with efficacy comparable to the standard anti-theilerial drug Buparvaquone. Notably, this compound remained effective against Buparvaquone-resistant strains, suggesting potential for drug repurposing in veterinary and human medicine [7].
Ecotoxicity studies reveal that this compound presents significant risks to aquatic ecosystems, with developmental toxicity observed in zebrafish at environmental concentrations. Researchers should consider these findings when designing field studies and environmental monitoring programs. This compound exposure disturbs carbohydrate and lipid metabolism in adult zebrafish through effects on ABC transporters, highlighting potential non-target impacts on vertebrate systems [8].
Additionally, soil ecology studies demonstrate that this compound can significantly alter soil bacterial community structure and inhibit key functional genes involved in nitrogen cycling (amoA, nirK, nirS) and carbon fixation (cbbL). These impacts on soil microbial ecosystems should be considered in resistance management strategies that incorporate cultural practices and soil health approaches [9].
The tables below summarize key parameters influencing trifloxystrobin spray coverage and efficacy, based on recent field studies.
Table 1: UAVAS (Drone) Flight Parameters for Spray Deposition [1]
| Parameter | Effect on Spray Coverage & Deposition | Optimal Range for Coverage |
|---|---|---|
| Flight Speed | Slower speeds (e.g., 4 m/s) significantly increase spray coverage and droplet density. | 4 m/s |
| Droplet Size | Finer droplets (150 µm) maximize coverage and density; larger droplets (350 µm) improve swath uniformity. | 150 µm (for coverage) / 350 µm (for uniformity) |
| Application Volume | Higher volumes (e.g., 28.10 L/ha) result in greater spray coverage. | 28.10 L/ha |
| Flight Altitude | Lower altitudes (e.g., 2-2.5 m) reduce drift and improve deposition on the target. | 2 - 2.5 m |
Table 2: Comparative Application Methods & Fungicide Properties [2] [3] [4]
| Factor | Consideration for this compound |
|---|
| Application Method | Ground Sprayers typically use higher carrier volumes (e.g., 15 GPa) and show greater deposition. Drone (UAV) Sprayers use lower volumes (e.g., 2.5-5 GPa) and can be equally effective for disease control but require careful parameter setup. [2] | | Swath Width | For a DJI T10 drone, a 10-ft swath width was appropriate. Always verify swath coverage, as deposition can be uneven across the swath, especially in windy conditions. [2] | | Fungicide Properties | MOA: QoI (Strobilurin), FRAC Group 11. [3] [5] [4] Mobility: Mesostemic with translaminar movement and vapor phase activity, providing protective and curative action. [3] | | Resistance Risk | High. Do not make more than three applications per season or two consecutive applications of the same FRAC code. Always rotate with unrelated fungicides. [5] [4] |
To ground-truth the efficacy of your spray applications in field trials, you can adopt the following methodologies from recent research.
1. Measuring Spray Coverage and Deposition [2]
2. Assessing Fungicide Efficacy on Disease Control [2] [5]
The following workflow diagram outlines the key steps in this experimental process:
Q1: Even with a calibrated drone, my spray coverage is uneven across the swath. What could be wrong?
Q2: Why is my disease control poor despite good spray coverage measured on cards?
Q3: How do I choose between a drone and a ground sprayer for my trial?
The dissipation of this compound in soil is influenced by environmental conditions. The table below summarizes its degradation half-lives from various studies.
| Soil Type / Condition | Degradation Half-Life (Days) | Study Context / Key Finding |
|---|---|---|
| Artificial & Brown Soil (Lab) | 20.4 - 24.7 days [1] | Dissipation in controlled laboratory earthworm study. |
| Field Conditions | 5.0 - 9.8 days [1] | Faster degradation under real-world field conditions. |
| Greenhouse Soil (Light) | 2.5 days [2] | Photodegradation was a significant dissipation pathway. |
| Greenhouse Soil (Dark) | 2.6 days [2] | Degradation in the dark, simulating covered greenhouse conditions. |
| Edible Rose Petals (Field) | 1.2 - 2.7 days [3] | Dissipation on crop surfaces, not in soil, provided for context. |
This compound can induce subchronic toxic effects in soil invertebrates like earthworms (Eisenia fetida), even at low concentrations.
The following workflow diagram illustrates the sequence of toxicological events observed in earthworms after exposure to this compound.
While the search results do not contain a specific protocol for this compound, the following well-established methods are standard for evaluating pesticide effects on soil microbes.
This method allows for the identification, counting, and size-classification of active soil bacteria based on their high ribosomal RNA content [4].
A modified FISH protocol ("live-FISH") can be used to sort specific microbial groups for further cultivation, without fixing and thereby killing the cells [5].
This compound (TFS), a strobilurin fungicide, has been demonstrated to induce multifaceted toxicity in the Allium cepa model system. The effects are dose-dependent and can be measured across physiological, cytogenetic, biochemical, and anatomical endpoints [1].
The table below summarizes the key toxic effects observed from TFS exposure in Allium cepa:
| Endpoint Category | Specific Parameter | Observed Effect (vs. Control) | Doses Applied (TFS) |
|---|---|---|---|
| Physiological | Root Elongation | Decreased [1] | 0.2, 0.4, 0.8 g/L [1] |
| Weight Gain | Decreased [1] | 0.2, 0.4, 0.8 g/L [1] | |
| Germination/Rooting Ratio | Decreased [1] | 0.2, 0.4, 0.8 g/L [1] | |
| Cytogenetic | Mitotic Index (MI) | Decreased [1] [2] | 0.2, 0.4, 0.8 g/L [1] |
| Micronucleus (MN) Frequency | Increased [1] [2] | 0.2, 0.4, 0.8 g/L [1] | |
| Chromosomal Aberrations (CAs) Frequency | Increased [1] [2] | 0.2, 0.4, 0.8 g/L [1] | |
| Biochemical | Lipid Peroxidation (MDA level) | Increased [1] | 0.2, 0.4, 0.8 g/L [1] |
| Antioxidant Enzymes (SOD & CAT) | Increased activity [1] | 0.2, 0.4, 0.8 g/L [1] | |
| Anatomical | Meristematic Cell Structure | Damage (e.g., flattened nuclei, damaged cortex) [1] | 0.2, 0.4, 0.8 g/L [1] |
The Allium cepa test is a robust, standardized bioassay for genotoxicity monitoring. Its reliability stems from the high sensitivity of meristematic cells and the ease of observing its large, few chromosomes (2n=16) [3].
The following diagram outlines the key stages of a typical Allium cepa genotoxicity experiment:
1. Test Material Preparation
2. Cytogenetic Analysis (Slide Preparation & Scoring)
3. Biochemical Analysis
Problem: Poor or Uneven Root Growth in Control/Test Bulbs
Problem: High Mitotic Index in Control, But No Significant Effect in Treated Groups
Problem: Excessive Cell Debris on Slides, Obscuring Chromosomes
Problem: Inconsistent Biochemical Results (High Variance in SOD/CAT/MDA)
Accurate residue analysis is foundational. The following table summarizes a validated HPLC-MS/MS method suitable for crops like cucumbers [1].
| Aspect | Protocol Details |
|---|---|
| Application | Determination of trifloxystrobin and its metabolite (this compound acid) in cucumbers. |
| Extraction | Use acidified acetonitrile (2% acetic acid, v/v) [1]. |
| Cleanup | Employ primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents [1]. |
| Quantification | High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [1]. |
| Method Performance | Recovery rates: 85-103%; Relative Standard Deviation (RSD): ≤ 4.8% [1]. |
Understanding how residues dissipate in the field and assessing human exposure risk is crucial for designing mitigation strategies.
Residue Dissipation Data: A study on tomatoes applied a formulation of this compound and tebuconazole. The average initial deposits of this compound were 0.40 and 0.76 mg/kg for single and double doses, respectively. The compound degraded rapidly, with a half-life of 1.39 to 1.94 days, indicating it does not persist long in the crop under these conditions [2].
Dietary Risk Assessment: A 2025 study on cucumbers from 12 regions in China provides a robust risk assessment model. At 3 days after treatment, the terminal residues of this compound and its acid metabolite were found to be in the range of <0.01 to 0.013 mg/kg [1].
Q1: What is the definition of "residue" for this compound in regulatory enforcement? The enforcement residue definition can vary. For many plant commodities, it is defined as the parent this compound alone. However, for dietary risk assessment, it often includes its major metabolites, commonly the sum of this compound and its acid metabolite (CGA 321113) [3] [4]. Always check the specific regulations of your target region.
Q2: What is the environmental fate of this compound and how does it impact non-target organisms? this compound can enter water bodies through runoff. It is highly toxic to aquatic organisms, with studies showing it can induce developmental toxicity, oxidative stress, and metabolic disturbances in zebrafish at environmental concentrations (μg/L level) [5]. This necessitates careful management to prevent environmental contamination.
Q3: Are there other effective chemical options for disease control that might have lower residue profiles? Chemical groups like strobilurins (e.g., azoxystrobin) and triazoles (e.g., tebuconazole) are widely used. Furthermore, plant defense inducers such as acibenzolar-S-methyl (ASM) offer an alternative strategy by activating the plant's own systemic acquired resistance (SAR), potentially reducing reliance on traditional fungicides [6].
To support your experimental design, here are generalized workflows for residue trials and analysis based on the cited studies.
Diagram: Field Trial and Residue Analysis Workflow
| Issue | Possible Cause | Solution |
|---|---|---|
| Low recovery rates during analysis. | Inefficient extraction or cleanup. | Ensure the use of acidified acetonitrile and optimize the amount of PSA/GCB sorbents [1]. |
| High background noise in HPLC-MS/MS. | Matrix interference. | The cleanup step with PSA and GCB is critical for reducing matrix effects in food samples [1]. |
| Residues above Maximum Residue Limit (MRL). | Application dose too high or pre-harvest interval too short. | Adhere to Good Agricultural Practices (GAP), use the minimum effective dose, and extend the pre-harvest interval based on dissipation studies [2]. |
The table below outlines core parameters from successful analytical methods for this compound in various food matrices.
| Parameter | Cucumber [1] | Rice (Brown Rice) [2] | Tomato and Soil [3] |
|---|---|---|---|
| Extraction | Acidified acetonitrile (2% acetic acid, v/v) [1] | QuEChERS method [2] | QuEChERS method [3] |
| Cleanup | PSA and GCB [1] | Not specified | Not specified |
| Analysis Instrument | HPLC-MS/MS [1] | HPLC-MS/MS [2] | HPLC-MS/MS [3] |
| Recovery Rate Range | 85–103% [1] | 77–85% (this compound & metabolite) [2] | 73–99% (this compound) [3] |
| Relative Standard Deviation (RSD) | ≤ 4.8% [1] | 1.8–8.7% (this compound & metabolite) [2] | < 15% [3] |
| Limits of Quantification (LOQ) | Not explicitly stated | 0.001–0.01 mg/kg [2] | 0.0005 mg/kg (this compound) [3] |
Here is a detailed breakdown of the methodology that achieved excellent recovery rates for cucumber analysis, which can serve as a robust foundation for your method development.
This specific combination of acidified solvent and dual cleanup with PSA and GCB contributed to the high recovery rates (85-103%) and low variability (RSD ≤ 4.8%) reported [1].
This workflow diagram outlines a systematic approach to diagnosing and resolving common recovery rate issues:
Based on the gathered methods and common pitfalls, here are specific actions you can take:
To optimize your this compound analytical method, consider these core strategies derived from the search results:
This compound is a synthetic methoxyiminoacetate strobilurin fungicide widely used in agricultural systems for controlling fungal pathogens across diverse crops. As a Quinone Outside Inhibitor (QoI) classified under FRAC Group 11, it operates by targeting the mitochondrial respiration pathway in fungal cells, making it a valuable tool in integrated pest management (IPM) programs. [1] [2] The compound exhibits mesostemic activity – it not only remains on leaf surfaces as a protectant but also penetrates the cuticle to provide curative and translaminar activity without moving systemically through the vascular system. [3] This unique combination of properties enables this compound to offer both preventative and curative action against a broad spectrum of fungal pathogens while maintaining favorable environmental profiles when used according to label directions.
For researchers and product development professionals, understanding this compound's complex properties is essential for designing effective IPM strategies. The compound controls key pathogens including Alternaria species, powdery mildews, rusts, Septoria species, and Rhizoctonia solani across crops ranging from cereals and fruits to vegetables and ornamentals. [1] [3] Its additional physiological benefits in plants – including greening effects, improved nitrogen utilization, and delayed senescence – contribute to yield enhancement beyond direct disease control. [2] [3] This technical support document provides comprehensive guidance on this compound's proper use, compatibility considerations, and troubleshooting methodologies for research applications.
This compound possesses distinct chemical properties that influence its formulation, environmental behavior, and application efficacy. The compound exhibits geometrical isomerism, forming four distinct E/Z isomers due to the presence of two double bonds in its oxime ether side chain. The commercial formulation primarily contains the EE-isomer, which demonstrates the highest biological activity against fungal pathogens. However, upon exposure to environmental conditions such as sunlight, this compound undergoes photoisomerization, converting into other isomers with significantly reduced fungicidal efficacy. [1] This property must be considered when designing application timing and intervals in research protocols.
Key physical and chemical properties include:
The combination of low aqueous solubility and high lipophilicity explains this compound's strong adsorption to the waxy cuticular layers of plants, contributing to its mesostemic activity and rainfastness shortly after application. These properties also limit its potential for groundwater leaching, though researchers should note its high toxicity to aquatic organisms in direct exposure scenarios. [1]
This compound maintains approved status under EC Regulation 1107/2009 across most European Union member states, with current inclusion expiration dated 31/07/2033. [1] The compound is not currently listed as a candidate for substitution in the EU, indicating a favorable regulatory assessment of its risk-benefit profile when used according to label directions. Globally, this compound sees use in major agricultural markets including the United States, Australia, Iran, and Morocco. [1]
Table: Environmental Fate and Ecotoxicological Profile of this compound
| Parameter | Value | Implications for Research & Use |
|---|---|---|
| Soil DT₅₀ | Not persistent | Rapid degradation reduces residual environmental impact |
| Aqueous photolysis DT₅₀ | 31.5 hours (pH 7, 25°C) | Moderate persistence in aquatic environments |
| Hydrolysis DT₅₀ | 11.4 weeks (pH 7) | Relatively stable in neutral water |
| Fish LC₅₀ (96h) | 0.015 mg/L (rainbow trout) | Highly toxic to aquatic organisms |
| Daphnia LC₅₀ (48h) | 0.016 mg/L | Highly toxic to aquatic invertebrates |
| Earthworm LC₅₀ (14d) | >1000 mg/kg soil | Low toxicity to soil organisms |
| Bee LD₅₀ (oral) | >200 μg/bee | Low risk to honeybees at field rates |
| Bird LD₅₀ (oral) | >2000 mg/kg (bobwhite quail) | Low acute toxicity to birds |
From an environmental fate perspective, this compound exhibits low persistence in soil and water systems, with rapid dissipation reducing long-term accumulation concerns. [1] However, researchers must implement strict containment measures for runoff and spray drift mitigation due to its high toxicity to fish and aquatic invertebrates, where acute ecotoxicity values fall below 0.1 mg/L. [1] The compound demonstrates low risk to honeybees, earthworms, and birds when used as directed, supporting its compatibility with IPM programs that conserve beneficial organisms.
This compound operates as a respiratory inhibitor in fungal cells, specifically binding to the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. [2] [4] This binding action blocks electron transfer at the quinol oxidation site (Qo site), disrupting the energy production pathway essential for fungal cell survival. The inhibition of adenosine triphosphate (ATP) synthesis prevents fungal spores from germinating and developing, leading to cellular energy depletion and eventual fungal death. [4] This mode of action categorizes this compound as a QoI fungicide (Quinone Outside Inhibitor) under FRAC Group 11, characterized by a high risk of resistance development without proper management strategies. [2]
The fungicidal activity of this compound manifests primarily as preventative action by inhibiting spore germination on plant surfaces, though it also exhibits curative properties during early infection stages. [2] Its mesostemic characteristics – strong cuticular adsorption with limited penetration – create a protective barrier that prevents fungal establishment while providing some suppression of established infections. Unlike fully systemic fungicides, this compound does not translocate through the vascular system, but rather moves locally through tissues and exhibits vapor phase activity that redistributes the compound within the crop canopy. [3]
Visualization: Biochemical pathway of this compound's fungicidal activity showing mitochondrial targeting and dual mobility patterns.
Beyond direct fungicidal activity, this compound induces physiological enhancements in treated plants that contribute to overall crop health and productivity. These include inhibition of ethylene production, which slows senescence processes and maintains chlorophyll production – manifesting as the characteristic "greening effect" observed in treated cereals. [2] Additionally, the compound promotes improved nitrogen metabolism and utilization, allowing plants to maintain protein levels at higher yields while enhancing water use efficiency through reduced transpiration. [3] Some studies also indicate strengthened cell walls through lignification, contributing to improved standability in cereal crops.
This compound demonstrates efficacy against a broad spectrum of fungal pathogens across multiple classes, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. [3] Its activity is particularly pronounced during early infection cycles, making timing critical for optimal performance.
Table: Efficacy Spectrum and Application Guidelines for this compound
| Target Pathogen/Disease | Crop Examples | Application Rate | Efficacy Rating |
|---|---|---|---|
| Powdery mildew | Apples, cucurbits, grapes | 6.25-12.5 g ai/hL | High |
| Rusts | Cereals, peanuts, turf | 70-187.5 g ai/ha | Moderate to High |
| Septoria tritici | Wheat | 125-187.5 g ai/ha | High (superior to other strobilurins) |
| Rhynchosporium secalis | Barley | 125-187.5 g ai/ha | High (superior to other strobilurins) |
| Alternaria spp. | Potatoes, vegetables | 104-140 g ai/ha | Moderate to High |
| Botrytis & Blights | Various fruits, vegetables | Crop-specific rates | Moderate (suppression) |
| Yellow & Brown Rust | Wheat | 125-187.5 g ai/ha | Moderate (inferior to azoxystrobin) |
Research comparisons indicate this compound often provides superior control of certain pathogens like Septoria tritici in wheat and Rhynchosporium secalis in barley compared to other strobilurins, though it may show reduced efficacy against other diseases such as yellow and brown rust in wheat compared to azoxystrobin. [3] This highlights the importance of pathogen-specific selection in research protocols rather than assuming class-wide consistency among strobilurin fungicides.
The high resistance risk associated with QoI fungicides like this compound necessitates careful resistance management planning in research and development programs. [2] Target-site mutations, particularly the G143A substitution in the cytochrome b gene, can confer complete resistance to all Group 11 fungicides, rendering them ineffective against resistant pathogen populations. To mitigate this risk, researchers should implement several key strategies:
Mixture with partners: Always combine this compound with fungicides from different FRAC groups, particularly those with multi-site activity (e.g., chlorothalonil, mancozeb) or different single-site actions (e.g., DMIs, SDHIs). Each partner must be used at rates that provide effective disease control independently. [2] [3]
Application limitation: Restrict the number of this compound applications to one or two per season depending on the crop and disease pressure, rotating with non-QoI fungicides for subsequent treatments. [2]
Application timing: Apply early in the disease cycle when pathogen populations are lowest and genetic diversity most limited, as QoIs are most effective against early infection stages. [2]
Monitoring and detection: Implement regular resistance monitoring protocols using molecular assays for target-site mutations or bioassays to detect shifts in sensitivity within pathogen populations. [2]
Visualization: Integrated resistance management approach for this compound use in research and development programs.
This compound demonstrates several characteristics that enhance its compatibility with integrated pest management frameworks when used appropriately. Its favorable ecotoxicological profile toward beneficial arthropods – including predatory mites, parasitic wasps, and ground-dwelling predators – allows preservation of natural enemy communities that contribute to biological control. [3] The compound's vapor phase activity enables redistribution to unsprayed surfaces, improving coverage and disease control within dense canopies where spray penetration may be limited. [2] [3]
For optimal IPM integration, researchers should:
Manufacturer recommendations indicate this compound is suitable for IPM programs when used as part of a spray program alternating with fungicides having different modes of action. [3] In cereals specifically, this compound should be used in mixtures with triazoles such as cyproconazole or epoxiconazole, while in fruit and vegetable crops, alternation with different MOA fungicides is essential. [3]
Well-designed efficacy trials are essential for evaluating this compound performance under controlled conditions. The following protocol provides a framework for generating reliable, reproducible data on disease control and plant health effects:
Experimental Setup:
Application Parameters:
Data Collection:
Understanding the environmental behavior and non-target impacts of this compound is critical for sustainable IPM integration. The following methodologies support comprehensive environmental profiling:
Soil and Water Persistence Studies:
Ecotoxicological Assessments:
Determining compatibility with other IPM inputs is essential for practical implementation. The following systematic approach assesses physical and biological compatibility:
Physical Compatibility Testing:
Biological Compatibility Assessment:
Table: Troubleshooting Guide for this compound Research Applications
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Reduced efficacy | Application timing too late | Apply preventively before infection | Monitor disease development; use forecasting models |
| Resistant pathogen populations | Test for sensitivity; rotate MOA | Implement anti-resistance strategies preemptively | |
| Incomplete coverage | Adjust volume, pressure, nozzle type | Use appropriate adjuvant; verify spray distribution | |
| Phytotoxicity | Tank-mix incompatibility | Conduct jar tests before field use | Follow compatibility testing protocol |
| Environmental stress | Avoid application during stress conditions | Monitor temperature, humidity during application | |
| Rapid degradation | High pH spray solution | Buffer to neutral pH | Test water quality; use buffering adjuvants |
| UV exposure | Include UV protectants | Apply during evening hours if feasible |
Q: What is the difference between this compound and other strobilurin fungicides in terms of plant mobility?
A: this compound exhibits mesostemic activity – it strongly adsorbs to the waxy cuticular layer of plants with some penetration below the surface, providing translaminar movement but no true systemic translocation through the vascular system. [3] This differs from azoxystrobin which has xylem-mobile systemic properties, and from kresoxim-methyl which has stronger vapor phase activity. This compound's unique mobility pattern combines protectant surface activity with limited curative action through cuticular penetration.
Q: How does the vapor phase activity of this compound influence application methods and efficacy?
A: The vapor phase activity allows this compound to redistribute from treated to untreated surfaces within the crop canopy, enhancing coverage and disease control in dense foliage. [2] [3] This property means applications can be optimized by:
Q: What are the critical factors for managing resistance to this compound in research settings?
A: Resistance management should focus on:
Q: What specific considerations apply to this compound use in aquatic environments or near water bodies?
A: Due to its high toxicity to aquatic organisms (fish LC₅₀ = 0.015 mg/L, daphnia LC₅₀ = 0.016 mg/L), researchers must implement strict precautions: [1] [3]
The table below summarizes the efficacy data for trifloxystrobin and the DMI fungicide difenoconazole from two different studies on different plant pathogens.
| Fungicide (Class) | Pathogen | EC₅₀ Range | Preventive Efficacy | Curative Efficacy | Citation |
|---|---|---|---|---|---|
| This compound (QoI) | V. inaequalis (Apple Scab) | 2.94 – 29.62 µg/mL | Significantly higher than curative | Lower than preventive | [1] |
| Difenoconazole (DMI) | V. inaequalis (Apple Scab) | 0.05 – 1.46 µg/mL | Up to 85.8% reduction (at 10 µg/mL) | Not specified | [1] |
| This compound (QoI) | S. sclerotiorum (White Mold) | 0.01 – 0.80 µg/mL (mean 0.06 µg/mL) | 75.4% (at 100 µg/mL) | 61.8% (at 100 µg/mL) | [2] |
> Note on Data Interpretation: The data for this compound and difenoconazole come from a study on apple scab (Venturia inaequalis) [1], while the data for this compound's activity on white mold (Sclerotinia sclerotiorum) is from a separate study [2]. Efficacy varies significantly across pathogen species, so these values should not be used for direct numerical comparison but to illustrate performance trends.
The efficacy data presented above were generated using the following standardized in vitro and in vivo methods.
The fundamental difference between these fungicides lies in their biochemical targets, which dictates their behavior and resistance risks.
Recent transcriptome studies reveal that resistance is more complex than single mutations. For QoI fungicides like this compound, some resistant fungal strains can activate reactive oxygen species (ROS) scavenging pathways, including mitophagy (selective degradation of mitochondria) and peroxisome activity, to survive the oxidative stress induced by the fungicide [3].
| Feature | This compound (QoI) | DMI Fungicides |
|---|---|---|
| Primary Mode of Action | Inhibits mitochondrial respiration by binding to the cytochrome bc1 complex [4] | Inhibits ergosterol biosynthesis by targeting CYP51 (14α-demethylase) [1] |
| Resistance Risk | High (FRAC classification) [2] | Moderate to High [1] |
| Key Resistance Mutations | G143A in cytochrome b gene [3] | Overexpression of CYP51; point mutations in the gene [1] |
| Strength | Strong inhibitory effect on spore germination [4] | High baseline efficacy, as seen with difenoconazole [1] |
| Weakness | High resistance prevalence in some pathogens [1] | Resistance development after prolonged use [4] |
The available research allows for a robust mechanistic and property-based comparison. For a definitive, direct efficacy trial:
| Disease / Pathogen | Trifloxystrobin Performance | Kresoxim-methyl Performance | Experimental Context & Key Findings |
|---|---|---|---|
| Cercospora Leaf Spot (Cercospora beticola) [1] | Most efficient strobilurin tested [1] | Provided only poor disease control [1] | Field conditions: this compound and pyraclostrobin were top performers; azoxystrobin was modest; kresoxim-methyl was least effective [1]. |
| Powdery Mildew (Erysiphe betae) [2] | Provided effective control, reducing disease severity [2] | Provided effective control, reducing disease severity [2] | Field conditions: Both fungicides significantly reduced disease compared to untreated controls. Mixtures with DMI fungicides were highly effective [2]. |
| Sunflower Downy Mildew (Plasmopara halstedii) [3] | Better/Best efficacy. Required lower concentration (2 μg ml⁻¹) to inhibit zoospores [3] | Less effective than this compound. Required higher concentration (5 μg ml⁻¹) to inhibit zoospores [3] | Lab, greenhouse, and field conditions: this compound showed better curative activity and more stable residual activity after rain [3]. |
The data in the table above is derived from standardized experimental designs. Here are the typical methodologies used in these field and laboratory studies.
This protocol is common for evaluating diseases like Cercospora leaf spot and powdery mildew.
This method is used to determine the direct effect of the fungicide on fungal structures, such as spore germination.
Understanding how these fungicides work is crucial for their effective application and for managing resistance.
This diagram illustrates the Qo Inhibitor (QoI) fungicide mechanism and resistance development common to all strobilurins [2] [4] [5]. A single point mutation (such as G143A) in the target site can block fungicide binding, leading to high-level resistance [4] [6] [5]. This is why resistance management is critical.
To preserve the long-term efficacy of these fungicides, adhere to the following strategies [4] [5]:
The table below summarizes key data from a recent comprehensive study on this compound and bupirimate in cucumbers, which serves as a robust model for chronic dietary risk assessment [1] [2].
| Assessment Component | This compound (incl. acid metabolite) | Bupirimate | Ethirimol (Bupirimate metabolite) |
|---|---|---|---|
| Field Trial Design | 12 representative regions in China (6 open-field, 6 greenhouse); 2 applications at max recommended dosage (105 g a.i./hm²), 7-day interval [1]. | ||
| Residues at 3 Days (PHI) | <0.01 - 0.013 mg/kg [1] | <0.01 - 0.076 mg/kg [1] | <0.01 - 0.04 mg/kg [1] |
| Toxicological Reference | Acceptable Daily Intake (ADI) established by regulatory authorities (exact value used in study not specified) [1]. | ||
| Chronic Dietary Risk (RQc) | ≤ 2.476% for all population groups (Risk Quotient < 100% indicates acceptable risk) [1] [2]. | ||
| Key Conclusion | Use under the tested conditions is considered safe for Chinese consumers. Children were identified as having a relatively higher risk, though still within acceptable limits [1]. |
The reliability of a dietary risk assessment depends on a validated analytical method. The following protocol for quantifying this compound and its metabolites is adapted from recent supervised trials [1].
This workflow ensures precise and accurate measurement of pesticide residues at very low concentrations, forming the foundation for a reliable risk assessment.
The chronic dietary risk assessment is a multi-step process that integrates residue data with food consumption patterns to estimate potential exposure, which is then weighed against toxicological thresholds.
While direct comparative dietary risk data is limited in the provided search results, information on environmental toxicity and field efficacy can inform a broader safety and performance profile.
| Fungicide | Reported Efficacy / Relative Potency | Key Considerations for Comparison |
|---|
| This compound | Highly effective; superior efficacy in controlling Cercospora leaf spot in sugar beets [3]. | • Lower residues in cucumbers post-PHI suggest lower dietary exposure potential [1]. • Shows higher toxicity to zebrafish embryos than azoxystrobin/kresoxim-methyl, indicating greater ecotoxicity [4]. | | Pyraclostrobin | Effective; ranked after this compound in field efficacy [3]. | • Also shows higher toxicity to zebrafish embryos [4]. | | Azoxystrobin | Moderately effective; provided modest to poor disease control in comparative field trials [3]. | • Lower ecotoxicity to zebrafish than this compound [4]. | | Kresoxim-methyl | Lower efficacy; poor disease control in the same study [3]. | • Lower ecotoxicity to zebrafish than this compound [4]. |
The table below summarizes the dissipation half-lives of trifloxystrobin and a commonly co-formulated fungicide, tebuconazole, in tomatoes and soil from multiple studies. The dissipation typically follows first-order kinetics [1] [2].
| Matrix | Location/Study | Application Rate | This compound Half-life (Days) | Tebuconazole Half-life (Days) | Other Fungicides (Half-life, Days) |
|---|---|---|---|---|---|
| Tomato | Beijing, China [3] | Not Specified | 2.9 | - | - |
| Tomato | Shandong, China [3] | Not Specified | 5.4 | - | - |
| Tomato | Punjab, India [2] | 350 g ha⁻¹ (Nativo 75WG) | 1.39 | 0.93 | - |
| Tomato | Punjab, India [2] | 700 g ha⁻¹ (Nativo 75WG) | 1.94 | 0.78 | - |
| Soil | Beijing, China [3] | Not Specified | 1.9 | - | - |
| Soil | Shandong, China [3] | Not Specified | 3.0 | - | - |
| Apple | Multi-location, India [4] | 100-200 g a.i. ha⁻¹ | 2.5 - 6.6 | 4.1 - 11.8 | - |
| Cucumber | Multi-location, China [5] | 105 g a.i./hm² | 2.1 - 3.5 | - | Bupirimate: 2.9 - 6.4 [5] |
| Cowpea | Greenhouse, China [6] | 375 mL/ha (Formulation) | 10.83 - 22.36 | - | Fluopyram: 2.60 - 10.66 [6] |
| Edible Rose | Multi-location, China [1] | 184 g a.i./hm² | 1.2 - 2.7 | 1.9 - 2.9 | - |
The data in the table above were generated using robust and standardized analytical procedures. Here is a detailed look at the key methodologies.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used [3] [1] [6].
The following diagram outlines the key stages of a typical study on pesticide dissipation kinetics.
The data in the table below summarizes key findings from a 2025 study that investigated the residue levels and chronic dietary risk of this fungicide combination in cucumbers across 12 regions in China [1] [2].
| Assessment Aspect | Key Findings for this compound & Metabolite | Key Findings for Bupirimate & Metabolite (Ethirimol) |
|---|---|---|
| Residue Level (at 3 days post-application) | 0.01 - 0.013 mg/kg [1] | Bupirimate: <0.01 - 0.076 mg/kg; Ethirimol: <0.01 - 0.04 mg/kg [1] |
| Chronic Dietary Risk (RQc) | ≤ 2.476% (Assessed as acceptable risk) [1] [2] | ≤ 2.476% (Assessed as acceptable risk) [1] [2] |
| Analytical Method Performance | Recovery rate of 85-103% with RSD ≤ 4.8% [1] | Recovery rate of 85-103% with RSD ≤ 4.8% [1] |
The study concluded that under the tested Good Agricultural Practices (GAP), the use of this combination in cucumber cultivation is safe for Chinese consumers, though it noted that children may be at a slightly higher risk and warrant more research [1] [2].
The data supporting the table above was generated through a rigorous supervised field trial and laboratory analysis. Here is the detailed methodology [1]:
The following diagram illustrates the workflow from field trial to risk assessment:
This compound and bupirimate belong to different FRAC (Fungicide Resistance Action Committee) groups, which makes their combination a valuable tool for resistance management.
The following diagram shows the cellular targets of these fungicides:
| Crop | Half-life (Days) | Application Rate (g a.i./ha) | Pre-Harvest Interval (PHI) (Days) | Key Metabolite | Climate Context | Source |
|---|---|---|---|---|---|---|
| Edible Rose Petals | 1.2 - 2.7 | 184 (applied twice) | - | CGA321113 (acid metabolite) | Multiple regions in China | [1] |
| Cucumber | 2.1 - 3.5 | 105 (applied twice) | 3, 5, 7 | This compound acid | 12 regions in China | [2] |
| Cucumber | 2.4 | 150 | 3, 7 | - | Dry climate (Egypt) | [3] |
| Strawberry | 6.2 | 150 | 3, 7, 10, 14 | - | Dry climate (Egypt) | [3] |
The data in the table above is generated through rigorous field trials and analytical methods. Here are the detailed protocols from key studies:
For Edible Rose Petals (2025 Study): Field trials were conducted in major production regions in China (Beijing, Shanxi, Yunnan, Shandong). QuEChERS sample preparation coupled with UPLC-MS/MS was used for simultaneous determination of this compound and its metabolite CGA321113. The limit of quantification (LOQ) was 0.01 mg/kg. Residue dissipation followed first-order kinetics, and the study also investigated storage stability and transfer during brewing [1].
For Cucumbers and Strawberries (2022 Study): Trials were conducted under Egyptian dry climatic conditions. The QuEChERS method was also employed, followed by LC-MS/MS analysis. The LOQ was a more sensitive 0.001 mg/kg. The dissipation rate was evaluated by subjecting data to a first-order kinetic model, plotting concentration against the pre-harvest interval (PHI) [3].
The process from field trial to risk assessment involves several key stages, which are summarized in the workflow below:
The variability in this compound's half-life can be attributed to several factors that are critical for researchers to consider when designing studies or interpreting data:
Crop Characteristics: The plant's architecture and surface area-to-volume ratio significantly impact residue deposition and dissipation. For instance, the complex structure of rose petals or strawberries can protect residues from environmental factors, potentially leading to longer half-lives compared to the smoother surface of a cucumber [1] [3].
Environmental Conditions: Climate plays a major role. Temperature, rainfall, and sunlight can accelerate the degradation process. The faster dissipation observed in cucumbers in Egypt compared to some Chinese data may be linked to higher temperatures and stronger solar radiation [3].
Application Regime: The dosage and number of applications directly influence the initial residue load. Higher or more frequent applications can lead to a greater initial deposit, which may take longer to dissipate to levels below the Maximum Residue Limit (MRL) [1].
Metabolite Formation: The conversion of this compound to its acid metabolite (CGA321113 or this compound acid) is a critical consideration. This metabolite is more water-soluble and mobile, and regulatory assessments often require monitoring the sum of the parent compound and its metabolite [1] [2].
Based on the synthesized data, here are the practical implications for determining a safe pre-harvest interval:
Early-life stage zebrafish studies show that different strobilurins exert varying levels of toxicity on mitochondrial function and larval activity.
Table 1: Toxicity of Strobilurins to Early-Life Stage Zebrafish at 50 nM [1] [2]
| Fungicide | Effect on Mitochondrial Respiration | Effect on Complex III Activity | Effect on Larval Locomotion |
|---|---|---|---|
| Trifloxystrobin | Significant reduction | Significant inhibition | Induced hypoactive response |
| Pyraclostrobin | Significant reduction | Significant inhibition | Induced hypoactive response |
| Azoxystrobin | No significant effect | Not significantly affected | No significant effect |
| Kresoxim-methyl | No significant effect | Not significantly affected | No significant effect |
The experimental protocol for this data exposed zebrafish embryos to the fungicides at 50 nM (an environmentally relevant concentration) until 24 hours post-fertilization (hpf). Mitochondrial respiration was assessed by measuring oxygen consumption rates, complex III activity was measured enzymatically, and larval locomotion was analyzed by tracking movement [1].
Research on the soil-dwelling potworm Enchytraeus crypticus indicates a clear toxicity hierarchy among strobilurins.
Table 2: Toxicity of Strobilurins to the Soil Organism *Enchytraeus crypticus* [3]
| Fungicide | LC50 (Survival) | EC50 (Reproduction) |
|---|---|---|
| This compound | 2.34 mg/kg | 0.85 mg/kg |
| Pyraclostrobin | 11.52 mg/kg | 1.57 mg/kg |
| Azoxystrobin | 69.87 mg/kg | 6.51 mg/kg |
The methodology for this study followed the standard OECD Enchytraeid Reproduction Test (ERT). Adult potworms were exposed to the fungicides mixed into artificial soil for 21 days. The number of surviving adults and the number of juveniles produced were counted to determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for a 50% reduction in reproduction), respectively [3].
A laboratory study on onion (Allium cepa) plants investigated the toxic effects of high concentrations of this compound [4]. The experimental protocol is summarized below:
Key findings from this study showed that this compound induced multiple toxic effects in a dose-dependent manner, including [4]:
The environmental impact of this compound is complex. To summarize the key relationships:
The table below summarizes the available information on the metabolic fate of trifloxystrobin in different species.
| Species | Absorption & Excretion | Key Metabolic Pathways | Elimination |
|---|---|---|---|
| Rats | Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. | Extensive metabolism of the absorbed compound, primarily via hydrolysis of the ester group. Other significant routes include O-demethylation and oxidation of the methyl side chain [1]. | Rapidly cleared; tissue half-life of 13 to 42 hours [1]. |
| Goats | Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. | Information on specific metabolites in goats is not detailed in the provided search results. | - |
| Poultry | Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. | Information on specific metabolites in poultry is not detailed in the provided search results. | - |
The general metabolic pathway can be summarized as follows:
The European Food Safety Authority (EFSA) peer review highlights several data gaps related to this compound metabolism and its consequences [2]:
Irritant;Environmental Hazard